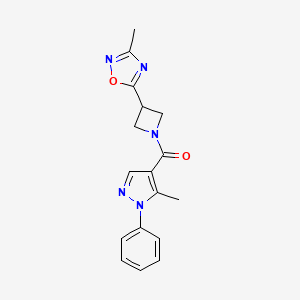

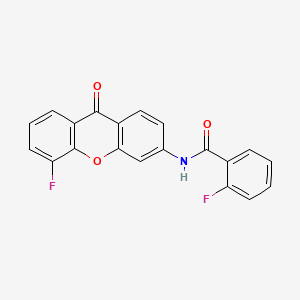

2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide" is a fluorinated benzamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related fluorinated benzamides and their derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated benzamides and their derivatives often involves the use of fluorine atoms to introduce unique electrophilic reactivity. For instance, N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been used as precursors in heterocyclic synthesis, exploiting the nucleophilic vinylic substitution (S(N)V) reaction to produce compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . Additionally, a catalyst- and solvent-free synthesis approach has been developed for the regioselective synthesis of related heterocyclic amides through a microwave-assisted Fries rearrangement .

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined using X-ray single-crystal diffraction, revealing its monoclinic space group and other structural parameters . Similarly, structural systematics and conformational analyses of a grid of fluoro-N-(pyridyl)benzamides were performed to understand the effects of substitution patterns on molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamides can be quite diverse. For instance, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions, which are key steps in the radiosynthesis of certain neuroleptic drugs . The Fries rearrangement, a reaction that rearranges aryl esters to aryl amides in the presence of a Lewis acid, has also been adapted to a microwave-assisted, catalyst- and solvent-free process for the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. For example, the crystal structure, vibrational frequencies, and NMR chemical shifts of a related compound were computed using DFT methods and compared with experimental data, showing strong agreement . The electronic properties, such as excitation energies and oscillator strengths, were also computed using TDDFT methodology . Furthermore, the physicochemical properties of a series of fluoro-N-(pyridyl)benzamides were correlated with their experimental crystal structures and computational models, revealing insights into polymorphism and isomorphous relationships .

Aplicaciones Científicas De Investigación

Antitumor Activity

A study highlighted the antitumor efficacy of a synthetic benzamide derivative, MS-27-275, demonstrating its capability to inhibit histone deacetylase (HDA) and cause hyperacetylation of nuclear histones in various tumor cell lines. This derivative showed marked in vivo antitumor activity against human tumors, acting through HDA inhibition and offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (A. Saito et al., 1999).

Chemical Sensing and Imaging

A fluorescent sensor based on a hybrid xanthene structure was designed for the detection of cysteine, demonstrating an ensemble-based mechanism that facilitates rapid, convenient, and selective detection in living tissues. This sensor shows how xanthene derivatives can be applied in chemical sensing and bioimaging, underlining their versatility in scientific research (Meng-Jiao Peng et al., 2020).

Synthesis of Fluorinated Compounds

Research on the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones explored the nucleophilic vinylic substitution reaction of gem-Difluoroenamides, illustrating the role of fluorinated compounds in the development of novel pharmaceuticals and agrochemicals. This study sheds light on the synthetic applications of fluorine in heterocyclic chemistry, demonstrating the importance of fluorinated derivatives in enhancing the properties of chemical compounds (Tamara Meiresonne et al., 2015).

Development of Novel Fluorescence Probes

The creation of novel fluorescence probes for the reliable detection of reactive oxygen species (ROS) and distinguishing specific species showcases the application of fluorescein derivatives in biological and chemical studies. These probes can selectively detect highly reactive oxygen species, such as hydroxyl radical and peroxidase intermediates, and have been applied in living cells to study the roles of ROS in various biological processes (Ken-ichi Setsukinai et al., 2003).

Propiedades

IUPAC Name |

2-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F2NO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCSFHXTPVGSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)

![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)